molecular formula C7H12O B8716742 {Bicyclo[3.1.0]hexan-1-yl}methanol

{Bicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B8716742
M. Wt: 112.17 g/mol
InChI Key: HFQRRAIYOPRFHI-UHFFFAOYSA-N
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Description

{Bicyclo[3.1.0]hexan-1-yl}methanol is a bicyclic monoterpene derivative featuring a methanol group at the 1-position of the bicyclo[3.1.0]hexane scaffold. This structure combines the rigidity of the bicyclic framework with the polar hydroxyl group, making it a versatile intermediate in organic synthesis and drug design. The bicyclo[3.1.0]hexane core imparts conformational constraints, which are advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability .

The compound’s synthesis typically involves carbene-mediated cyclopropanation or cross-metathesis strategies to functionalize the bicyclic core, as described in methodologies for related bicyclo[3.1.0]hexane derivatives .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-bicyclo[3.1.0]hexanylmethanol

InChI

InChI=1S/C7H12O/c8-5-7-3-1-2-6(7)4-7/h6,8H,1-5H2

InChI Key

HFQRRAIYOPRFHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo[3.1.0]hexane Core

(a) {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol
  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 126.20 g/mol
  • Key Features : A methyl group at the 3-position increases steric bulk and lipophilicity compared to the parent compound.
(b) [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol
  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 126.14 g/mol
  • Key Features : Incorporation of an oxygen atom in the ring (3-oxa substitution) enhances polarity and hydrogen-bonding capacity.
  • Applications : Explored in chiral synthesis; available from CymitQuimica as a specialty chemical .
(c) [rel-(1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
  • Molecular Formula: C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • Key Features : Nitrogen substitution introduces basicity, enabling salt formation (e.g., hydrochloride derivatives) for improved solubility in drug formulations .

Functional Group Modifications

(a) Fluorinated Derivatives
  • Example: {3-[4-(3,4,5-Trifluorophenyl)phenyl]bicyclo[3.1.0]hex-6-yl}methanol
  • Key Features : Fluorine atoms enhance electronegativity and bioavailability. The trifluorophenyl group improves binding affinity in receptor-targeted drug candidates .
(b) Branched Alkyl Derivatives
  • Example : Bicyclo[3.1.0]hex-2-ene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl
  • Key Features : Bulky substituents like 1,5-dimethyl-4-hexenyl increase steric hindrance, affecting reactivity in cycloaddition reactions .

Stereochemical Variants

  • (1R,3R,4S,5S)-4-Methyl-1-isopropylbicyclo[3.1.0]hexan-3-ol
    • Key Features : Stereochemistry at the 3- and 4-positions influences diastereoselectivity in reductions. Cerium(II) chloride reverses stereoselectivity compared to NaBH₄, favoring exo-alcohol formation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Notable Property/Application References
{Bicyclo[3.1.0]hexan-1-yl}methanol C₇H₁₂O 112.17 Rigid bicyclic core + primary alcohol Intermediate in chiral synthesis
{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol C₈H₁₄O 126.20 Methyl substitution at C3 Drug discovery building block
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol C₆H₁₀O₂ 126.14 Oxygen heteroatom in ring Specialty chemical for chiral resolution
[rel-(1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol C₆H₁₁NO 113.16 Nitrogen heteroatom in ring Pharmaceutical salt formulations

Preparation Methods

Reaction Mechanism

  • Epoxide Protection : A precursor epoxide (e.g., compound 4 from WO2005047215A2) is protected as a ketal or similar group.

  • Cyclopropanation : The protected epoxide undergoes intramolecular epoxide opening in the presence of a Lewis acid (e.g., Et₃Al or Ti(OiPr)₄ ) and a strong base (e.g., LiHMDS ) at −60°C .

  • Stereoselectivity : The reaction proceeds with high diastereoselectivity, yielding the desired bicyclic diol (e.g., compound 5 ) after deprotection.

Key Conditions and Yields

Reagent/ConditionPurposeExample YieldSource
Et₃Al + LiHMDSLewis acid/base systemNot reported
Temperature: −60°COptimizes stereoselectivity
Reaction Time: 1 hourBalances efficiency and yield

Diethyl Zinc and CH₂I₂ Reaction

This method employs diethyl zinc and methylene iodide to construct the bicyclo[3.1.0]hexane framework from acyclic precursors.

Procedure

  • Starting Material : Cyclopentenylmethanol (S2 ) is treated with diethyl zinc and CH₂I₂ in dichloromethane at 0°C .

  • Cyclization : The reaction mixture becomes a white suspension, forming a bicyclic structure after quenching with NH₄Cl .

  • Purification : Flash chromatography isolates bicyclo[3.1.0]hexan-1-methanol (S3 ) in 80% yield .

Advantages

  • High Yield : Achieves up to 80% yield in a single step.

  • Simple Workup : Quenching with NH₄Cl simplifies isolation.

Catalytic Intramolecular Cyclopropanation

Developed for large-scale synthesis, this method uses lithium 2,2,6,6-tetramethylpiperidide (LTMP) to mediate cyclopropanation from (R)-1,2-epoxyhex-5-ene.

Steps

  • Epoxide Activation : (R)-1,2-Epoxyhex-5-ene undergoes cyclopropanation in the presence of LTMP (catalytic) and a base (e.g., LiHMDS ).

  • Ketone Formation : The resulting bicyclo[3.1.0]hexan-1-ol is oxidized to bicyclo[3.1.0]hexan-2-one using Dess–Martin periodinane.

  • Reduction : The ketone is reduced to the methanol derivative using NaBH₄ or similar reagents.

Scalability

  • Multi-Kilogram Production : Demonstrated efficiency for industrial-scale synthesis.

(3 + 2) Annulation of Cyclopropenes

A convergent approach for constructing bicyclo[3.1.0]hexanes involves the annulation of cyclopropenes with aminocyclopropanes.

Key Features

  • Catalyst : Iridium photoredox catalysts or organic catalysts with blue LED irradiation .

  • Diastereoselectivity : High selectivity achieved with difluorocyclopropenes and removable substituents on cyclopropylanilines.

Example Reaction

ComponentRoleProduct
Cyclopropene derivativeElectrophilic partnerBicyclo[3.1.0]hexane scaffold
CyclopropylanilineNucleophilic partnerFunctionalized bicyclic compound

Reductive Amination and Functionalization

While primarily used for nucleoside analogs, reductive amination of bicyclo[3.1.0]hexane-based amines (e.g., 2 ) with aldehydes (e.g., 11 ) can yield intermediates for methanol derivatives.

Procedure

  • Amination : BH₃·Py in methanol and phosphate buffer (pH 6.8) reduces the imine intermediate to an amine.

  • Hydrogenolysis : Pd–C in H₂O/THF removes protecting groups, yielding the free methanol.

Data Comparison Table

MethodReagents/ConditionsYield (%)Key AdvantageSource
Epoxide OpeningEt₃Al, LiHMDS, −60°CN/AHigh stereoselectivity
Diethyl Zinc + CH₂I₂CH₂Cl₂, 0°C, NH₄Cl quench80Single-step synthesis
LTMP-Mediated Cyclopropanation(R)-epoxide, LTMP, LiHMDSN/AScalable for industrial use
(3 + 2) AnnulationIridium catalyst, blue LED60–80Broad functionalization

Critical Analysis

  • Epoxide Method : Ideal for stereocontrolled synthesis but requires cryogenic conditions.

  • Diethyl Zinc Method : Simplest route for small-scale synthesis but limited to specific precursors.

  • Annulation : Enables rapid access to diverse analogs but requires specialized catalysts .

Q & A

Q. What are the established synthetic strategies for {Bicyclo[3.1.0]hexan-1-yl}methanol and their key experimental considerations?

Three primary synthetic approaches are documented:

  • (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes under strict temperature control (-78°C to 0°C) in anhydrous THF, requiring inert atmosphere to prevent side reactions. Yields range from 45-68% depending on substituent steric effects .
  • Cross Metathesis/Cyclopropanation : Grubbs catalyst (5-10 mol%) in dichloromethane at 40°C enables terminal olefin functionalization, followed by Rh₂(OAc)₄-mediated cyclopropanation of diazo intermediates. Diastereoselectivity (65-82%) is sensitive to electron-withdrawing groups .
  • Platinum-Catalyzed Cycloisomerization : Hydroxylated enynes react with PtCl₂ (5 mol% in toluene at 80°C), achieving >90% yield in some cases. Catalyst residues must be removed via silica gel chromatography .

Q. What analytical techniques are recommended for structural characterization?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Non-polar columns (e.g., DB-5MS) with temperature programming (50°C to 280°C at 10°C/min) provide retention time data and fragmentation patterns. Polar columns (e.g., HP-INNOWax) improve separation of stereoisomers .
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ resolves bicyclic framework signals. Key diagnostic peaks include cyclopropane protons (δ 1.2-2.1 ppm) and methanol -OH (δ 1.5-2.5 ppm, broad). NOESY confirms stereochemistry in chiral derivatives .

Q. What safety protocols are critical during handling?

  • Use fume hoods and nitrile gloves due to potential respiratory and dermal irritation (UN GHS Category 2). Avoid ignition sources; the compound is incompatible with strong oxidizers. Store under nitrogen at -20°C .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Stereoselective Reduction : CeCl₂/NaBH₄ in methanol at -30°C directs hydride attack to the concave face of bicyclo[3.1.0]hexan-2-ones, yielding >95% exo-alcohols .
  • Chiral Catalysis : Rhodium-catalyzed annulations with enantiopure ligands (e.g., DuPhos) achieve up to 88% ee in carbocyclic nucleoside precursors .

Q. How do conformational dynamics influence reactivity?

Boat-like conformations dominate in bicyclo[3.1.0]hexane systems, as shown by microwave and far-IR spectroscopy. This geometry stabilizes cyclopropylmethyl carbene intermediates in solvolysis reactions, accelerating ring-opening by 10-fold compared to chair forms .

Q. What catalytic systems enable functionalization at the cyclopropane tip?

  • Gold Catalysis : (PPh₃)AuCl/AgSbF₆ (2 mol%) in DCE at 25°C promotes ketone formation at the C-2 position via cycloisomerization of acetylated enynes. Competing [3+2] cycloaddition is suppressed with electron-donating groups .
  • Palladium-Mediated Cross Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) functionalize the bridgehead position in 70-85% yield .

Q. How is this scaffold applied in drug discovery?

  • Antiviral Agents : Bicyclo[3.1.0]hexane mimics ribose in carbocyclic nucleosides, enhancing resistance to enzymatic degradation. In vitro assays show IC₅₀ = 0.8 nM against influenza A (H1N1) .
  • siRNA Delivery : North-bicyclohexane pseudosugars improve siRNA stability. In vivo studies demonstrate 90% gene silencing at 1 mg/kg doses .

Q. How are data contradictions resolved in synthetic optimization?

  • Case Study : Conflicting yields in (3 + 2) annulation (45% vs. 68%) arise from trace moisture. Karl Fischer titration (<50 ppm H₂O) and molecular sieves (3Å) increase reproducibility .

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